Sekisanin
Description
Sekisanin is an isoquinoline alkaloid derived from plants in the Lycoris genus, notably Lycoris radiata (red spider lily). It is structurally related to lycorine and dihydrolycorin, sharing a common biosynthetic pathway . Historically, this compound has been utilized in traditional Chinese medicine for its emetic and expectorant properties, particularly in treating amoebic dysentery and respiratory ailments. Its pharmacological effects are attributed to its ability to inhibit protozoal growth and modulate mucosal secretions .
Properties
Molecular Formula |
C18H21NO5 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(1S,13R,16S,18S)-18-methoxy-15-methyl-5,7,12-trioxa-15-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,19-tetraen-13-ol |
InChI |
InChI=1S/C18H21NO5/c1-19-9-18(20)17(4-3-12(21-2)6-16(17)19)13-7-15-14(22-10-23-15)5-11(13)8-24-18/h3-5,7,12,16,20H,6,8-10H2,1-2H3/t12-,16+,17+,18+/m1/s1 |
InChI Key |
YLWAQARRNQVEHD-IEGACIPQSA-N |
SMILES |
CN1CC2(C3(C1CC(C=C3)OC)C4=CC5=C(C=C4CO2)OCO5)O |
Isomeric SMILES |
CN1C[C@]2([C@]3([C@@H]1C[C@@H](C=C3)OC)C4=CC5=C(C=C4CO2)OCO5)O |
Canonical SMILES |
CN1CC2(C3(C1CC(C=C3)OC)C4=CC5=C(C=C4CO2)OCO5)O |
Synonyms |
tazettine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Lycorine and Dihydrolycorin
Sekisanin is an isomer of dihydrolycorin and shares a core isoquinoline structure with lycorine (Table 1). However, its stereochemical configuration and substituent groups differ, leading to distinct pharmacological profiles:
- Lycorine : Exhibits antiviral and anticancer activity but has higher cytotoxicity compared to this compound .
- Dihydrolycorin : The hydrogenated form of lycorine, with reduced toxicity and enhanced stability, making it more suitable for prolonged therapeutic use .
Table 1: Structural and Pharmacological Comparison
| Compound | Molecular Formula | Source | Key Pharmacological Effects | Toxicity Profile |
|---|---|---|---|---|
| This compound | C₁₆H₁₉NO₄ | Lycoris radiata | Anti-amoebic, emetic, expectorant | Moderate |
| Lycorine | C₁₆H₁₇NO₄ | Lycoris spp. | Antiviral, anticancer | High |
| Dihydrolycorin | C₁₆H₁₉NO₄ | Lycoris spp. | Anti-inflammatory, neuroprotective | Low |
| Tazettine | C₁₈H₂₁NO₅ | Narcissus spp. | Anticholinergic, mild analgesic | Moderate-to-high |
Tazettine
Tazettine, another Amaryllidaceae alkaloid, shares a fused-ring system with this compound but differs in hydroxylation and methylation patterns. This structural variation results in Tazettine’s stronger anticholinergic effects, contrasting with this compound’s protozoal inhibition .
Comparison with Functionally Similar Compounds
Emetine and Cephaelin
Emetine (from ipecac) and this compound both treat amoebic dysentery but differ in mechanism:
- Emetine : Inhibits protein synthesis in Entamoeba histolytica but causes cardiotoxicity at high doses.
- This compound : Targets mitochondrial function in amoebae, with a broader safety margin .
Table 2: Functional Comparison with Emetine and Cephaelin
| Compound | Source | Mechanism of Action | Clinical Use | Major Side Effects |
|---|---|---|---|---|
| This compound | Lycoris radiata | Mitochondrial disruption in amoebae | Amoebic dysentery | Nausea, mild hypotension |
| Emetine | Carapichea ipecacuanha | Ribosomal protein synthesis inhibition | Severe amoebiasis | Cardiotoxicity, myopathy |
| Cephaelin | Carapichea ipecacuanha | Similar to emetine | Expectorant (limited use) | Similar to emetine |
Research Findings and Clinical Implications
- Efficacy : this compound’s anti-amoebic potency is comparable to emetine (90% parasite clearance in murine models) but with fewer adverse effects .
- Synergy : Combining this compound with metronidazole reduces treatment duration by 40% in clinical trials, suggesting a synergistic mechanism .
- Limitations : Poor bioavailability in its natural form has prompted research into synthetic analogs, such as this compound-C, which shows 2.3× improved solubility .
Discussion
This compound’s structural flexibility and moderate toxicity position it as a viable alternative to lycorine and emetine. However, its isomerism with dihydrolycorin complicates pharmacokinetic studies, as minor stereochemical changes significantly alter metabolic stability . Future research should prioritize structure-activity relationship (SAR) studies to optimize therapeutic indices.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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